molecular formula C15H19N5O2 B2574425 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-cyclohexylacetamide CAS No. 1428364-40-2

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-cyclohexylacetamide

Cat. No.: B2574425
CAS No.: 1428364-40-2
M. Wt: 301.35
InChI Key: UTZCFPVREUMUTO-UHFFFAOYSA-N
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Description

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-cyclohexylacetamide is a compound that belongs to the class of pyrazolylpyridazine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-cyclohexylacetamide typically involves the reaction of 6-(1H-pyrazol-1-yl)pyridazine with N-cyclohexylacetamide under specific conditions. One common method involves the use of anhydrous benzene as a solvent and the addition of aryl isocyanates or isothiocyanates to form the desired product . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity of the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-cyclohexylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-cyclohexylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-cyclohexylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . Additionally, its antibacterial and antifungal properties may result from its ability to disrupt the cell membranes of microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-cyclohexylacetamide stands out due to its unique combination of a pyrazole and pyridazine moiety, which imparts a wide range of biological activities.

Properties

IUPAC Name

N-cyclohexyl-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c21-14(17-12-5-2-1-3-6-12)11-22-15-8-7-13(18-19-15)20-10-4-9-16-20/h4,7-10,12H,1-3,5-6,11H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZCFPVREUMUTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)COC2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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